



# Application Notes and Protocols for the Synthesis of Terbium-155 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Terbium-155** (155Tb) is a radionuclide of significant interest for diagnostic applications in nuclear medicine, particularly for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] With a half-life of 5.32 days and principal gamma-ray emissions at 87 keV (32%) and 105 keV (25%), its decay characteristics are similar to the clinically established Indium-111.[1][3] This makes 155Tb an excellent diagnostic partner for therapeutic radiolanthanides like Lutetium-177 and a true theranostic matched-pair for the therapeutic radionuclide Terbium-161.[1][4] The ability to use isotopes of the same element for both diagnosis and therapy, known as a "matched-pair" or "radiotheragnostics," allows for identical pharmacokinetics and more accurate dosimetry, paving the way for personalized medicine.[3] [5][6]

These application notes provide a comprehensive overview of the synthesis, purification, and quality control of <sup>155</sup>Tb, along with protocols for the subsequent radiolabeling of biomolecules for the development of <sup>155</sup>Tb-based radiopharmaceuticals.

### **Production of Terbium-155**

**Terbium-155** can be produced via several nuclear reactions, primarily through proton bombardment of enriched Gadolinium (Gd) targets in a cyclotron or through spallation of Tantalum (Ta) targets at high-energy facilities.[7][8]



### **Cyclotron Production**

The two main direct production routes using a cyclotron are:

- <sup>155</sup>Gd(p,n)<sup>155</sup>Tb: This reaction is accessible with lower energy protons (~10-18 MeV), making it feasible for use in standard medical cyclotrons.[1][5][9][10]
- <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb: This route requires higher proton energies (~18-23 MeV) and generally results in higher production yields of <sup>155</sup>Tb, though potentially with lower radionuclidic purity. [1][5][9][10][11]

| Production<br>Route                                   | Target<br>Material    | Proton<br>Energy<br>(MeV) | Production<br>Yield | Radionuclid<br>ic Purity | Reference  |
|-------------------------------------------------------|-----------------------|---------------------------|---------------------|--------------------------|------------|
| <sup>155</sup> Gd(p,n) <sup>155</sup><br>Tb           | Enriched [155Gd]Gd2O3 | ~10                       | ~200 MBq            | Higher                   | [1][11]    |
| <sup>156</sup> Gd(p,2n) <sup>15</sup> <sup>5</sup> Tb | Enriched [156Gd]Gd2O3 | ~23                       | Up to 1.7<br>GBq    | Lower                    | [1][3][11] |

### **Spallation**

High-energy proton-induced spallation of Tantalum targets followed by on-line mass separation is another method for producing <sup>155</sup>Tb.[8][12] This method, employed at facilities like CERN-MEDICIS, can yield high-purity <sup>155</sup>Tb, but often in limited quantities.[8][12]

# Experimental Protocol: Production and Purification of <sup>155</sup>Tb

This protocol describes the cyclotron-based production using enriched Gadolinium targets and subsequent radiochemical purification.

### **Target Preparation**

• Use highly enriched [155Gd]Gd2O3 (e.g., 91.9% enrichment) or [156Gd]Gd2O3 (e.g., 93.3% enrichment) as the target material.[3]



- Press approximately 40 mg of the gadolinium oxide powder into a disc-shaped pellet (e.g., 6 mm diameter, 0.3 mm thick) by applying a pressure of 2 tons for 5 seconds.[3]
- Place the pellet into a target holder (e.g., a "coin" made of Tantalum).[11]

### **Irradiation**

- Irradiate the target with protons in a cyclotron.
  - For the <sup>155</sup>Gd(p,n)<sup>155</sup>Tb reaction, use a proton beam energy of approximately 10 MeV.[1]
     [11]
  - For the <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb reaction, use a proton beam energy of approximately 23 MeV.[1]
     [11]
- The duration and intensity of the irradiation will depend on the desired activity of <sup>155</sup>Tb.

### **Radiochemical Purification**

This process separates the produced <sup>155</sup>Tb from the gadolinium target material and other potential impurities. A three-column ion chromatography method is effective.[5][9]

- Dissolution: Dissolve the irradiated Gd<sub>2</sub>O<sub>3</sub> target in 2 M HCl.[5]
- Column Chromatography:
  - Step 1 (Separation of Tb from Gd):
    - Use a TK212 column.
    - Load the dissolved target solution onto the column.
    - Elute the Gadolinium target material with 0.3 M HNO<sub>3</sub>. This allows for the recovery and recycling of the expensive enriched target material.[5]
    - Elute the Terbium isotopes with 0.5 M or 3.5 M HNO<sub>3</sub>.[5][9] The recovery of radioterbium can be up to 97%.[5][10]
  - Step 2 (Nitrate Removal and Conversion to Chloride):







- Use a TK221 column conditioned with 0.5 M HNO<sub>3</sub>.
- Load the Terbium fraction from the previous step.
- Rinse the column with 0.5 M HNO<sub>3</sub> followed by 0.1 M HNO<sub>3</sub>.
- Remove all HNO<sub>3</sub> from the column with a stream of air.
- Elute the purified ¹55Tb with 0.05 M HCl.[5] This results in the final product, [¹55Tb]TbCl₃, in a small volume suitable for radiolabeling (e.g., ~1 mL).[1][11]

The final product should be a high-purity [155Tb]TbCl<sub>3</sub> solution with an activity concentration of up to 1.0 GBq in approximately 1 mL of 0.05 M HCl.[1][11]





Click to download full resolution via product page

Production and Purification Workflow for <sup>155</sup>Tb.

# Radiolabeling of Biomolecules with Terbium-155

Once purified, <sup>155</sup>Tb can be attached to targeting molecules (e.g., peptides, antibodies) to create radiopharmaceuticals. This process involves a chelator, a molecule that binds tightly to



the metal ion. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for Terbium isotopes.[2]

**Key Parameters for Radiolabeling** 

| Parameter           | Value/Condition                          | Reference   |
|---------------------|------------------------------------------|-------------|
| Chelator            | DOTA and its derivatives (e.g., DOTATOC) | [1][2]      |
| рН                  | ~4.5                                     | [3][5]      |
| Buffer              | 0.5 M Sodium Acetate                     | [3][5]      |
| Temperature         | 37°C to 95°C                             | [3][5]      |
| Incubation Time     | 10 - 15 minutes                          | [3][5][13]  |
| Molar Activity      | Up to 100 MBq/nmol                       | [1][3][11]  |
| Radiochemical Yield | > 95%                                    | [3][13][14] |

# Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide

This protocol provides a general method for radiolabeling a DOTA-conjugated peptide (e.g., DOTATOC) with <sup>155</sup>Tb.

- · Reaction Mixture Preparation:
  - In a reaction vial, combine the purified [¹⁵⁵Tb]TbCl₃ solution (e.g., ~100 MBq) in 0.05 M
     HCl with a 0.5 M sodium acetate buffer to achieve a final pH of approximately 4.5.[3][5]
- · Addition of Peptide:
  - Add the DOTA-conjugated peptide (e.g., DOTATOC, 1 mM solution) to the reaction mixture to achieve the desired molar activity (e.g., up to 100 MBq/nmol).[3]
- Incubation:



- Incubate the reaction mixture at 95°C for 10 minutes.[3] For heat-sensitive molecules, labeling at lower temperatures (e.g., 25°C or 37°C) may be possible with optimized chelators.[5][6]
- Quality Control:
  - After incubation, perform quality control to determine the radiochemical yield.



Click to download full resolution via product page

Radiolabeling Workflow.

## Quality Control of 155Tb-Radiopharmaceuticals

Ensuring the quality of the final radiopharmaceutical product is critical for its safe and effective use.[15] Quality control procedures should be performed after preparation and before administration.[15]

### **Key Quality Control Tests**

 Radionuclidic Purity: This is the proportion of the total radioactivity that is present as the desired radionuclide (155Tb). It is determined using gamma-ray spectroscopy with a High-



Purity Germanium (HPGe) detector.[5] The final product should be free of significant radionuclidic impurities.

- Radiochemical Purity: This is the percentage of the radionuclide present in the desired chemical form (i.e., bound to the targeting molecule).[15] It is typically assessed using High-Performance Liquid Chromatography (HPLC).[3] A radiochemical purity of >95% is generally required.
- Chemical Purity: This refers to the absence of non-radioactive chemical contaminants that
  could affect the labeling process or cause adverse biological effects. The ability to achieve
  high molar activities (e.g., 100 MBq/nmol) is an indirect indicator of high chemical purity.[1]
   [11]

# **Experimental Protocol: Quality Control**

- · Radionuclidic Purity Assessment:
  - Take an aliquot of the purified [155Tb]TbCl₃ solution.
  - Analyze the sample using a calibrated HPGe detector to identify and quantify all gammaemitting radionuclides present.
- Radiochemical Purity Assessment (HPLC):
  - Inject a small sample of the final radiolabeled product onto an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
  - Use a gradient elution method (e.g., with water and acetonitrile) to separate the radiolabeled peptide from free <sup>155</sup>Tb and other impurities.
  - Calculate the percentage of radioactivity associated with the peak corresponding to the radiolabeled peptide.





Click to download full resolution via product page

Quality Control Workflow.

### Conclusion

The production of **Terbium-155** in sufficient quantities and high purity is now feasible through cyclotron-based methods, making it more accessible for preclinical and potentially clinical research.[1][4] The protocols outlined in these application notes provide a framework for the synthesis, purification, and quality control of <sup>155</sup>Tb and its subsequent use in the development of novel radiopharmaceuticals. The unique properties of <sup>155</sup>Tb as a diagnostic radionuclide within the "terbium quartet" hold immense promise for advancing the field of theranostics and personalized cancer treatment.[6][12][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 155Tb [prismap.eu]
- 9. researchgate.net [researchgate.net]
- 10. Production and Purification of Terbium-155 Using Natural Gadolinium Targets PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application PMC [pmc.ncbi.nlm.nih.gov]
- 13. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Terbium-155 Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#synthesis-of-terbium-155-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com